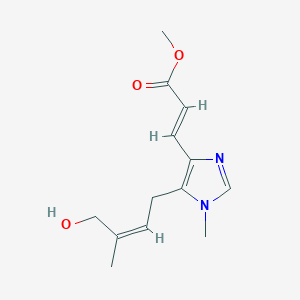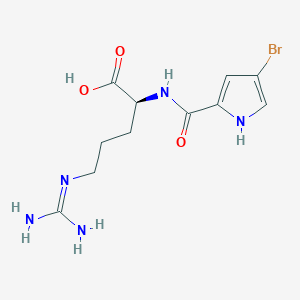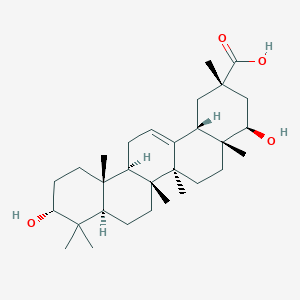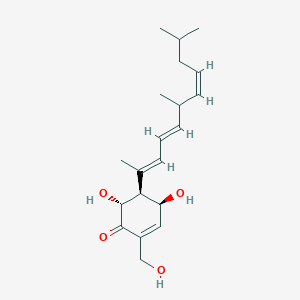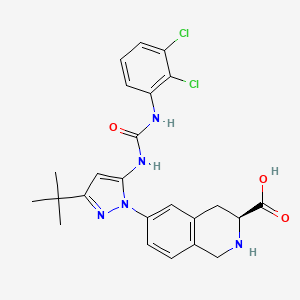
利美沙酮盐酸盐
描述
利马扎酮盐酸盐是一种在日本开发的水溶性前药。它主要用作催眠药。 在人体内,利马扎酮被转化为几种具有镇静和催眠作用的苯二氮卓类代谢物 . 与传统的苯二氮卓类药物不同,利马扎酮本身不含与二氮杂卓环稠合的苯环,这使其在该类别中独一无二 .
科学研究应用
作用机制
利马扎酮盐酸盐通过其活性代谢物发挥作用。利马扎酮在体内水解后被转化为利马唑仑,利马唑仑作用于脑中的γ-氨基丁酸 (GABA) 受体。 这种相互作用增强了 GABA 的抑制效应,从而导致镇静和催眠作用 .
类似化合物:
阿普唑仑: 具有类似三唑并苯二氮卓结构的苯二氮卓类药物.
利马唑仑: 利马扎酮的活性代谢物.
阿维扎酮: 另一种前药,转化为活性苯二氮卓类药物.
独特性: 利马扎酮盐酸盐的独特之处在于其水溶性和仅在给药后转化为活性代谢物。 这种特性降低了与传统苯二氮卓类药物相关的滥用和副作用的风险 .
生化分析
Biochemical Properties
Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .
Cellular Effects
Rilmazafone hydrochloride influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, rilmazafone hydrochloride impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of rilmazafone hydrochloride involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rilmazafone hydrochloride change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that rilmazafone hydrochloride maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .
Dosage Effects in Animal Models
The effects of rilmazafone hydrochloride vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, rilmazafone hydrochloride can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .
Metabolic Pathways
Rilmazafone hydrochloride is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .
Transport and Distribution
Rilmazafone hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .
Subcellular Localization
The subcellular localization of rilmazafone hydrochloride and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .
准备方法
合成路线和反应条件: 利马扎酮盐酸盐的合成涉及制备其母体化合物利马扎酮,然后将其转化为盐酸盐。
工业生产方法: 利马扎酮盐酸盐的工业生产通常涉及使用高纯度试剂和溶剂的大规模化学合成。 最终产品通过制备型液相色谱等技术进行纯化 .
化学反应分析
反应类型: 利马扎酮盐酸盐经历几种类型的化学反应,包括:
常用试剂和条件:
盐酸: 用于制备盐酸盐.
氨基肽酶: 促进体内利马扎酮的水解.
主要形成的产物:
利马唑仑: 从利马扎酮形成的主要活性代谢物.
相似化合物的比较
Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.
Rilmazolam: The active metabolite of rilmazafone.
Avizafone: Another prodrug that is converted into an active benzodiazepine.
Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .
属性
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINGHZNENOVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99593-25-6 (Parent) | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80235095 | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85815-37-8 | |
| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


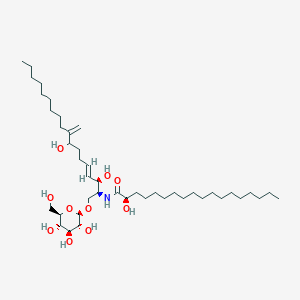
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)


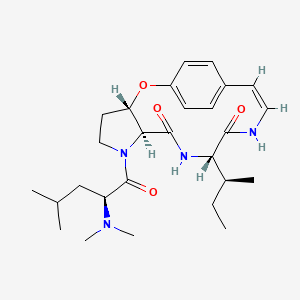


![methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)
